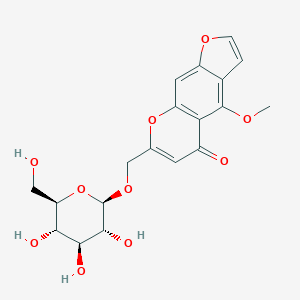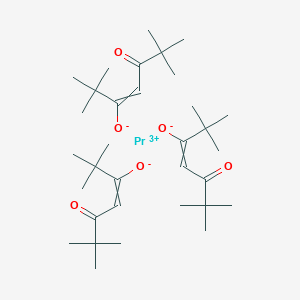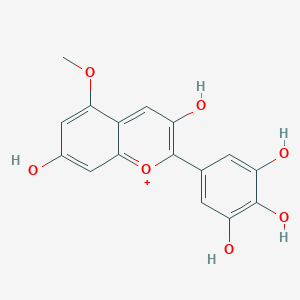
Cholestan-3alpha-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholestan-3alpha-ol, also known as epi-Coprostanol, is a sterol compound with the molecular formula C27H48O. It is a derivative of cholesterol and is produced endogenously in the body. This compound is notable for its presence in human and animal feces, where it is formed through the action of intestinal microorganisms on cholesterol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cholestan-3alpha-ol can be synthesized from cholesterol through microbial transformation. The process involves the reduction of cholesterol by specific intestinal microorganisms, which convert it into this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of microbial fermentation techniques. Cholesterol is subjected to fermentation with specific strains of bacteria that possess the enzymatic capability to reduce cholesterol to this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cholestan-3alpha-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as chromic acid or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced sterols, and halogenated sterol compounds .
Wissenschaftliche Forschungsanwendungen
Cholestan-3alpha-ol has a wide range of applications in scientific research:
Wirkmechanismus
Cholestan-3alpha-ol exerts its effects primarily through its involvement in cholesterol homeostasis. It modulates key enzymes and transporters involved in cholesterol synthesis, uptake, and efflux. This regulation helps maintain cellular cholesterol levels and impacts overall lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
5alpha-Cholestan-3beta-ol: Another derivative of cholesterol, known for inducing gallstone formation in the presence of sodium ions.
Cholestanol: A sterol similar in structure but differing in the position of hydroxyl groups.
Coprostanol: A stereoisomer of Cholestan-3alpha-ol, differing in the configuration of the hydroxyl group.
Uniqueness: this compound is unique due to its specific microbial origin and its distinct role in cholesterol metabolism. Its presence in feces makes it a valuable marker for studying intestinal microbial activity and cholesterol transformation processes .
Eigenschaften
CAS-Nummer |
18769-46-5 |
|---|---|
Molekularformel |
C27H48O |
Molekulargewicht |
388.7 g/mol |
IUPAC-Name |
(3R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20?,21-,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI-Schlüssel |
QYIXCDOBOSTCEI-DSHIFKSRSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)O)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Synonyme |
5Β-CHOLESTAN-3Α-OL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)


![5,5'-Dithiobis(benzo[b]thiophene)](/img/structure/B100217.png)


